Purity Specification: ≥98% vs. Regioisomer 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride at 95%
3,4-Dichloro-5-(difluoromethoxy)benzoyl chloride is commercially supplied with a minimum purity specification of NLT 98% under ISO-certified quality systems . In contrast, the regioisomeric analog 3,5-dichloro-4-(difluoromethoxy)benzoyl chloride is typically available at a lower 95% purity specification . This 3 percentage-point purity differential, combined with ISO-certified production, reduces the risk of impurity-related side reactions in sensitive pharmaceutical intermediate applications.
| Evidence Dimension | Minimum Purity Specification |
|---|---|
| Target Compound Data | NLT 98% |
| Comparator Or Baseline | 3,5-Dichloro-4-(difluoromethoxy)benzoyl chloride (regioisomer) |
| Quantified Difference | ≥3 percentage points higher purity |
| Conditions | Commercial product specification per vendor technical datasheets |
Why This Matters
Higher initial purity reduces purification burden and minimizes side-product formation in subsequent synthetic steps, directly impacting yield and cost-efficiency in multi-step pharmaceutical syntheses.
